molecular formula C18H16O5 B12924186 2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one

2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B12924186
M. Wt: 312.3 g/mol
InChI Key: QLECUWCDXRAIRW-RIYZIHGNSA-N
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Description

2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core fused with a 3,4,5-trimethoxy-substituted benzylidene moiety. This compound belongs to the class of α,β-unsaturated ketones, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

The compound is typically synthesized via condensation reactions between benzofuran-3(2H)-one derivatives and appropriately substituted aromatic aldehydes under acidic or basic conditions. Its commercial availability (e.g., CAS 256531-54-1) highlights its relevance in pharmacological and chemical research.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C18H16O5/c1-20-15-9-11(10-16(21-2)18(15)22-3)8-14-17(19)12-6-4-5-7-13(12)23-14/h4-10H,1-3H3/b14-8+

InChI Key

QLECUWCDXRAIRW-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)C3=CC=CC=C3O2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with benzofuran-3(2H)-one. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and physical properties of 2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one with related analogs:

Compound Name (Z-isomer) Substituents on Benzylidene Ring Benzofuran Core Modification Melting Point (°C) Yield (%) Key Spectral Data (HRMS m/z) Reference
This compound 3,4,5-OCH₃ None Not reported Not reported [M-H]⁻: 327.0876 (calc.)
(Z)-6,7-Dihydroxy-2-(3,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one (6n) 3,4,5-OH 6,7-OH 290 (decomp.) 31.7 [M-H]⁻: 301.0354 (found)
(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w) 3,4-OCH₃ 6-OH 218.9–219.6 93.5 [M-H]⁻: 297.0768 (found)
(Z)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (6x) 4-OH, 3-OCH₃ 6-OH 261.2–262.1 25.7 [M-H]⁻: 283.0612 (found)
(Z)-2-(4-Methoxybenzylidene)benzofuran-3(2H)-one (22) 4-OCH₃ None Not reported Not reported Not provided

Key Observations :

  • Melting Points : Hydroxyl groups (e.g., 6n, 6x) correlate with higher melting points due to hydrogen bonding, whereas methoxy groups (e.g., 6w) reduce intermolecular interactions, resulting in lower melting points.
  • Synthetic Efficiency : Yields vary significantly (25.7–93.5%), with methoxy-substituted derivatives (e.g., 6w) showing higher synthetic efficiency than hydroxylated analogs.

Biological Activity

The compound 2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one , also referred to as (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, is a synthetic organic compound with significant biological activity. It belongs to the class of benzofuran derivatives and exhibits diverse pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19H18O6
  • Molecular Weight : 342.34 g/mol
  • IUPAC Name : (2Z)-6-methoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

The compound features a benzofuran core with a trimethoxyphenyl group, which is crucial for its biological activity. The presence of methoxy groups enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Tubulin Binding : The trimethoxyphenyl (TMP) group fits into the colchicine binding site of the αβ-tubulin heterodimer, inhibiting microtubule polymerization. This mechanism is similar to that of known anticancer agents like colchicine and combretastatin.
  • Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer properties .

Antimicrobial Activity

In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate that the compound possesses broad-spectrum antimicrobial activity .

Case Studies

  • Study on Anticancer Effects :
    • A study published in MDPI evaluated the anticancer effects of various benzofuran derivatives, including this compound. The results highlighted its ability to induce apoptosis in cancer cells through caspase activation pathways .
  • Antioxidant and Anti-inflammatory Properties :
    • Another research article reported on the antioxidant activities of this compound in cellular models exposed to oxidative stress. The findings suggested that it significantly reduced cell death and inflammation markers .

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